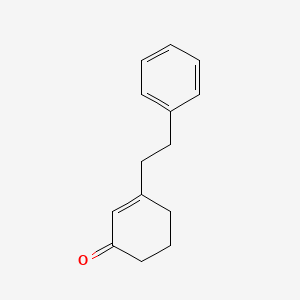
2-Cyclohexen-1-one, 3-(2-phenylethyl)-
描述
2-Cyclohexen-1-one, 3-(2-phenylethyl)-, also known as 3-(2-phenylethyl)cyclohex-2-enone, is an organic compound with the molecular formula C₁₂H₁₄O. It is a derivative of cyclohexenone, featuring a phenylethyl group attached to the third carbon of the cyclohexenone ring
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of phenylethylamine with cyclohexenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction typically proceeds under reflux conditions to ensure complete conversion.
Cyclization Reaction: Another method involves the cyclization of 2-phenylethyl-1,3-butadiene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is carried out at elevated temperatures to facilitate the formation of the cyclohexenone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient cooling and heating systems to control reaction temperatures. Continuous flow reactors may also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can undergo oxidation reactions to form corresponding oxo-compounds or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the phenylethyl group, leading to the formation of various substituted derivatives. Reagents such as halogens (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, reflux conditions
Reduction: LiAlH₄, NaBH₄, anhydrous conditions
Substitution: Br₂, Cl₂, CH₃I, room temperature
Major Products Formed:
Oxidation: Cyclohexenone derivatives, carboxylic acids
Reduction: Cyclohexenone alcohols, amines
Substitution: Halogenated phenylethyl derivatives, alkylated phenylethyl derivatives
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is employed as a building block for the synthesis of biologically active compounds. It is also used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Medicine: . Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is utilized in the production of fragrances, flavors, and other specialty chemicals. Its versatility makes it a valuable component in the formulation of various consumer products.
作用机制
The mechanism by which 2-Cyclohexen-1-one, 3-(2-phenylethyl)- exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the functional groups present and the biological context in which the compound is used.
相似化合物的比较
Cyclohexenone: The parent compound without the phenylethyl group.
3-Phenylcyclohexenone: A structurally similar compound with a phenyl group directly attached to the cyclohexenone ring.
2-Cyclohexen-1-one, 3-methyl-: Another derivative with a methyl group instead of the phenylethyl group.
Uniqueness: 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for a wider range of chemical transformations and biological activities.
属性
IUPAC Name |
3-(2-phenylethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWTIFRBKSJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298629 | |
| Record name | MLS002919794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500546-55-4 | |
| Record name | MLS002919794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


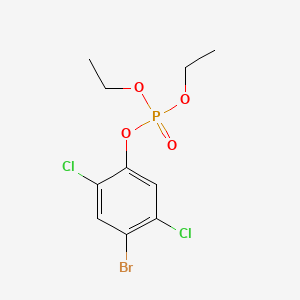
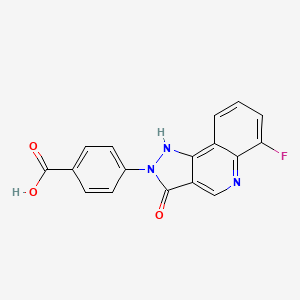
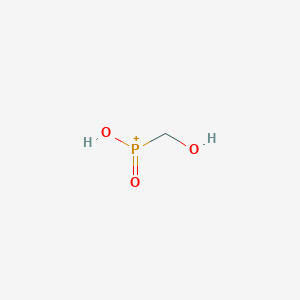
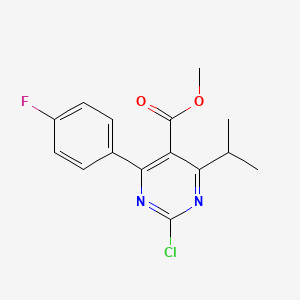
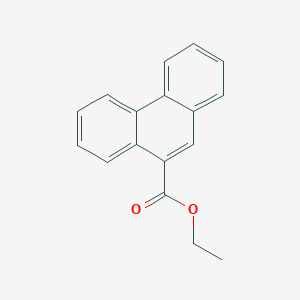
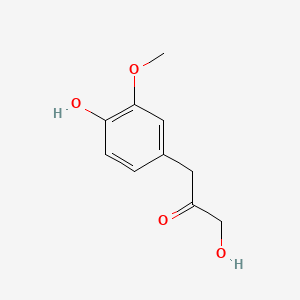
![2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/new.no-structure.jpg)

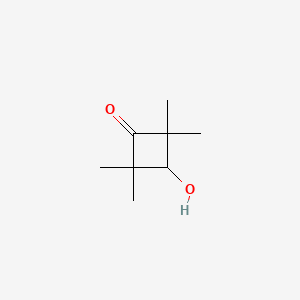
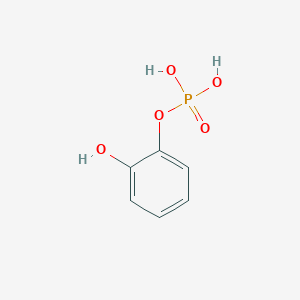
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)
![3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052946.png)
![3-Ethyl-6-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052948.png)
![3-ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052949.png)
